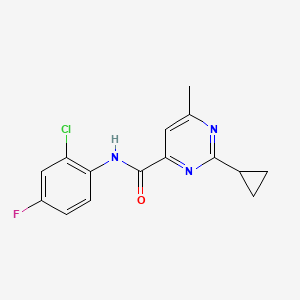
N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide, also known as CFTR modulator, is a promising drug candidate for the treatment of cystic fibrosis. This drug has been studied extensively in the past few years, and its mechanism of action and therapeutic potential have been investigated in detail.
Mechanism of Action
N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide acts as a potentiator of N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide function, which means it enhances the activity of the N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide protein. This drug binds to a specific site on the N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide protein and stabilizes its open conformation, allowing chloride ions to flow through the channel more efficiently. This leads to improved fluid and electrolyte transport in the affected organs, resulting in better clinical outcomes for cystic fibrosis patients.
Biochemical and Physiological Effects:
N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has been shown to increase N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide function in vitro and in vivo. In preclinical studies, this drug has been shown to improve lung function, reduce inflammation, and enhance bacterial clearance in animal models of cystic fibrosis. In clinical trials, N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has been shown to improve lung function and reduce exacerbations in cystic fibrosis patients with specific N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide mutations.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is its specificity for N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide modulation. This drug has been shown to have minimal off-target effects, which reduces the risk of adverse events. However, one limitation of this drug is its dependence on specific N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide mutations for efficacy. N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is only effective in cystic fibrosis patients with specific N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide mutations, and its efficacy may vary depending on the type of mutation.
Future Directions
There are several future directions for the development of N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide modulators, including N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide. One direction is the development of combination therapies that target multiple aspects of cystic fibrosis pathology, such as inflammation and infection. Another direction is the development of N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide modulators for patients with rare N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide mutations, who currently have limited treatment options. Additionally, the optimization of drug delivery systems for N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide modulators could improve the efficacy and safety of these drugs in cystic fibrosis patients.
Synthesis Methods
The synthesis of N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide involves several steps. The first step is the preparation of 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chloro-4-fluoroaniline to obtain the desired product. The final compound is obtained in high yield and purity after purification by column chromatography.
Scientific Research Applications
N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is a N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide modulator that targets the cystic fibrosis transmembrane conductance regulator (N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide) protein. N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is a chloride channel that plays a crucial role in regulating fluid and electrolyte transport in various organs, including the lungs, pancreas, and intestine. Mutations in the N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide gene lead to the development of cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide.
properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O/c1-8-6-13(19-14(18-8)9-2-3-9)15(21)20-12-5-4-10(17)7-11(12)16/h4-7,9H,2-3H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTDZWDTOLTBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


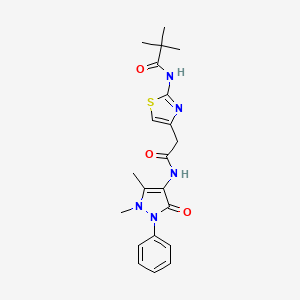
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide](/img/structure/B2681873.png)

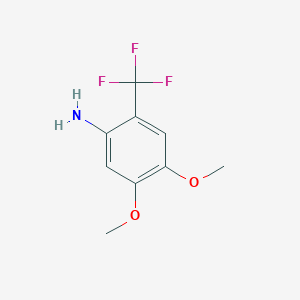

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2681882.png)

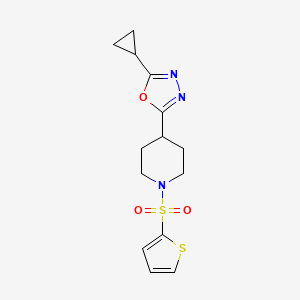
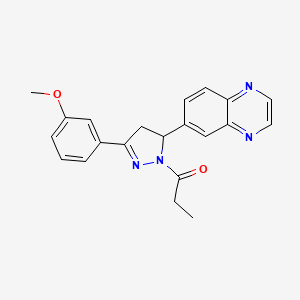
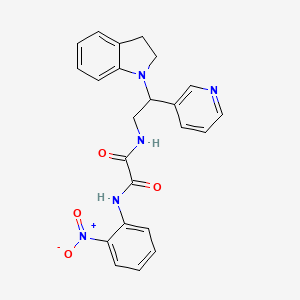
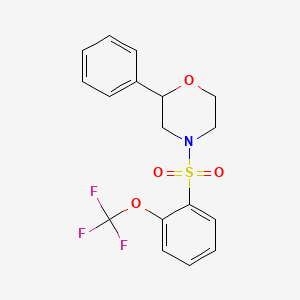

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-ethyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2681892.png)